molecular formula C10H14N2O B024807 N-[2-(4-Pyridinyl)ethyl]propanamide CAS No. 103392-83-2

N-[2-(4-Pyridinyl)ethyl]propanamide

Cat. No. B024807
M. Wt: 178.23 g/mol
InChI Key: LRLYPYHQWFJKCB-UHFFFAOYSA-N
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Description

N-[2-(4-Pyridinyl)ethyl]propanamide, commonly known as NPEPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPEPA belongs to the class of N-acyl amino acid derivatives and has a molecular weight of 198.26 g/mol.

Mechanism Of Action

NPEPA acts as a competitive inhibitor of GCPII by binding to the active site of the enzyme (Jackson et al., 2010). This results in the inhibition of the enzyme's activity and the subsequent increase in extracellular glutamate levels in the brain. This increase in glutamate levels has been shown to have neuroprotective effects in various neurological disorders.

Biochemical And Physiological Effects

NPEPA has been shown to have various biochemical and physiological effects in the brain. Research has shown that NPEPA increases the levels of extracellular glutamate in the brain, which has been shown to have neuroprotective effects (Jackson et al., 2010). NPEPA has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease (Kosugi et al., 2011).

Advantages And Limitations For Lab Experiments

NPEPA has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC. NPEPA is also stable under standard laboratory conditions. However, one of the limitations of using NPEPA in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on NPEPA. One area of research is the development of more potent and selective GCPII inhibitors based on the structure of NPEPA. Another area of research is the investigation of the potential therapeutic applications of NPEPA in other neurological disorders such as schizophrenia and depression. Additionally, research is needed to determine the optimal dosing and administration of NPEPA for therapeutic use.
Conclusion
N-[2-(4-Pyridinyl)ethyl]propanamide is a chemical compound that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of GCPII, resulting in the increase of extracellular glutamate levels in the brain. While NPEPA has several advantages for lab experiments, its low solubility in water is a limitation. Future research on NPEPA should focus on the development of more potent and selective GCPII inhibitors and the investigation of its therapeutic potential in other neurological disorders.

Synthesis Methods

The synthesis of NPEPA involves the reaction of 4-pyridinecarboxylic acid with 2-aminoethylpropanol in the presence of a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) (Kosugi et al., 2011). The resulting compound is then purified using column chromatography to obtain pure NPEPA.

Scientific Research Applications

NPEPA has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. Research has shown that NPEPA acts as an inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that is involved in the regulation of glutamate neurotransmission in the brain (Jackson et al., 2010). GCPII has been implicated in various neurological disorders, and inhibition of this enzyme has been proposed as a potential therapeutic strategy.

properties

CAS RN

103392-83-2

Product Name

N-[2-(4-Pyridinyl)ethyl]propanamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)propanamide

InChI

InChI=1S/C10H14N2O/c1-2-10(13)12-8-5-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,12,13)

InChI Key

LRLYPYHQWFJKCB-UHFFFAOYSA-N

SMILES

CCC(=O)NCCC1=CC=NC=C1

Canonical SMILES

CCC(=O)NCCC1=CC=NC=C1

synonyms

Propionamide, N-[2-(4-pyridyl)ethyl]- (6CI)

Origin of Product

United States

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